RWJ-445167

Anticoagulation Serine Protease Inhibition Coagulation Cascade

RWJ-445167 (3DP-10017) is a unique small-molecule, oxyguanidine-based dual inhibitor of thrombin and Factor Xa, providing a cooperative antithrombotic effect in high-shear environments unachievable by single-target agents. As a well-characterized BCS Class III compound with defined Ki values and a benchmark for formulation and prodrug research, it is the definitive choice for studies requiring simultaneous protease inhibition. Choose for validated dual-action research.

Molecular Formula C18H24N6O5S
Molecular Weight 436.5 g/mol
Cat. No. B1252543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRWJ-445167
Synonyms3DP 10017
3DP-10017
RWJ 445167
RWJ-445167
RWJ445167
Molecular FormulaC18H24N6O5S
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(N(C2=O)CC(=O)NCCON=C(N)N)C
InChIInChI=1S/C18H24N6O5S/c1-12-4-3-5-14(10-12)30(27,28)23-15-7-6-13(2)24(17(15)26)11-16(25)21-8-9-29-22-18(19)20/h3-7,10,23H,8-9,11H2,1-2H3,(H,21,25)(H4,19,20,22)
InChIKeyGHCPCZIUEYRYJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RWJ-445167: A Clinically Advanced Dual Thrombin and Factor Xa Inhibitor for Antithrombotic Research


RWJ-445167 (also known as 3DP-10017) is a small-molecule, oxyguanidine-based dual inhibitor of the serine proteases thrombin (Factor IIa) and Factor Xa [1]. It was advanced into human clinical studies by Johnson & Johnson as a potential anticoagulant [1]. The compound exhibits potent inhibition of both targets in vitro and has demonstrated cooperative antithrombotic effects in preclinical in vivo models, distinguishing it from single-target anticoagulants [2].

The Unmet Need: Why Single-Target FXa or Thrombin Inhibitors Are Not Direct Replacements for RWJ-445167


Direct substitution of RWJ-445167 with a selective Factor Xa inhibitor (e.g., apixaban, rivaroxaban) or a selective thrombin inhibitor (e.g., argatroban) fails to replicate its distinct pharmacological profile. The coagulation cascade involves amplification loops where thrombin activates Factor XI and upstream factors, while Factor Xa generates thrombin [1]. Preclinical evidence demonstrates that simultaneous inhibition of both targets by a single molecule like RWJ-445167 produces a cooperative antithrombotic effect in high-shear arterial environments that is not achievable by inhibiting either protease alone or even by combining two separate selective inhibitors [1]. This dual mechanism is the basis for its unique efficacy profile, making generic substitution with in-class single-target agents scientifically invalid for studies requiring this specific mode of action [2].

RWJ-445167 Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for Procurement Decisions


Dual Target Inhibition Profile of RWJ-445167 vs. Selective FXa and Thrombin Inhibitors

RWJ-445167 is a potent dual inhibitor, exhibiting nanomolar affinity for both thrombin (Ki = 4.0 nM) and Factor Xa (Ki = 230 nM) . In contrast, clinically used single-target agents show high selectivity for only one target: apixaban inhibits FXa with a Ki of 0.08 nM but has negligible thrombin inhibition ; argatroban is a selective thrombin inhibitor. The dual activity of RWJ-445167 is unique among direct oral anticoagulants and is the basis for its cooperative antithrombotic effect [1].

Anticoagulation Serine Protease Inhibition Coagulation Cascade

In Vivo Efficacy Advantage of RWJ-445167 Over Argatroban in a High-Shear Arterial Thrombosis Model

In a rat model of acute electrical injury to the carotid artery—a platelet-dependent, high-shear environment relevant to arterial thrombosis—RWJ-445167 demonstrated potent antithrombotic activity. A direct comparison of results revealed that RWJ-445167 provided additional efficacy beyond that of the selective thrombin inhibitor argatroban, an observation described as suggestive of drug synergy [1]. The study's findings support a cooperative antithrombotic effect achieved through simultaneous inhibition of thrombin and Factor Xa [1].

In Vivo Pharmacology Arterial Thrombosis Antithrombotic Efficacy

Formulation-Driven Bioavailability Enhancement for RWJ-445167: A 6.6-Fold Improvement in Rat PK

While RWJ-445167 exhibits high aqueous solubility (61 mg/mL), its intrinsic oral bioavailability is low (4.26% in rats), limiting its clinical progression [1]. However, a formulation study demonstrated that a specific drug complex/in situ gelling system could dramatically improve its bioavailability. When complexed with sodium lauryl sulfate (SLS) and incorporated into an in situ gelling muco-adhesive carrier (Cremophor), the oral bioavailability in rats increased to 28.24% [1]. This 6.6-fold enhancement was significantly greater than that achieved with simpler formulation approaches (e.g., physical mixture in Cremophor: 14.91%; complex in PEG 400: 9.95%) [1].

Oral Bioavailability Formulation Science Pharmacokinetics

Defined Application Scenarios for RWJ-445167 Based on Quantitative Differentiation Evidence


Investigating Cooperative Antithrombotic Mechanisms in Arterial Thrombosis Models

RWJ-445167 is the compound of choice for studies designed to evaluate the therapeutic potential of simultaneous thrombin and Factor Xa inhibition in high-shear, platelet-dependent arterial thrombosis. Its demonstrated in vivo efficacy advantage over the selective thrombin inhibitor argatroban [1] makes it uniquely suited for validating the cooperative antithrombotic hypothesis [1].

Developing Advanced Oral Formulations for Poorly Permeable Hydrophilic Drugs

As a model BCS Class III compound with high solubility (61 mg/mL) but low intrinsic oral bioavailability (4.26%) [1], RWJ-445167 serves as an ideal challenge compound for formulation scientists. The demonstrated 6.6-fold bioavailability enhancement using an SLS complex/in situ gelling system [1] provides a benchmark for evaluating new permeation enhancement or drug delivery technologies.

Prodrug Strategy Evaluation for Guanidine-Containing Anticoagulants

Given that an extensive prodrug exploration for RWJ-445167 yielded little worthwhile improvement in oral anticoagulant activity [1], this compound serves as a critical reference standard for researchers developing novel prodrug approaches. It allows for direct comparison to ensure new strategies overcome the specific pharmacokinetic hurdles encountered by this oxyguanidine-based scaffold [1].

In Vitro Profiling of Dual Serine Protease Inhibitors

RWJ-445167 provides a well-characterized benchmark for in vitro studies of dual thrombin/Factor Xa inhibition. Its defined Ki values (thrombin 4.0 nM, FXa 230 nM) [1] allow researchers to calibrate new assays, screen for novel dual inhibitors, or compare the selectivity profiles of their own compounds against a known dual-action reference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for RWJ-445167

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.